molecular formula C13H15N3O4S B2658832 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1296272-09-7

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2658832
CAS No.: 1296272-09-7
M. Wt: 309.34
InChI Key: XZKVBIHDPHKSNE-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a tetrahydrothiophene dioxide moiety and a furan-2-yl substituent. The compound’s structure combines a pyrazole core (1H-pyrazole) with a carboxamide group at position 5, a furan-2-yl group at position 3, and a (1,1-dioxidotetrahydrothiophen-3-yl)methyl substituent on the amide nitrogen. The tetrahydrothiophene dioxide group enhances polarity and solubility, while the furan ring may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c17-13(14-7-9-3-5-21(18,19)8-9)11-6-10(15-16-11)12-2-1-4-20-12/h1-2,4,6,9H,3,5,7-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKVBIHDPHKSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of a tetrahydrothiophene moiety with a dioxidation state, a furan ring, and a pyrazole carboxamide. Its molecular formula and weight are essential for understanding its interactions within biological systems.

Property Value
Molecular FormulaC13H14N2O3S
Molecular Weight270.33 g/mol
Structural FeaturesTetrahydrothiophene, Furan, Pyrazole

Preliminary studies suggest that this compound may interact with specific proteins or receptors, modulating their activity. This interaction likely influences various biological pathways, including ion channel activation and cellular signaling.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) with varying IC50 values indicating their potency.
Compound Cell Line IC50 (µM)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamideMCF73.79
4-Ethoxy-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}benzamideSF26812.50
Ethyl 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivativesNCI-H46042.30

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties, which are common among pyrazole derivatives. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies and Research Findings

Recent advancements in drug design highlight the role of pyrazole derivatives in treating various diseases:

  • Study by Bouabdallah et al. : Investigated N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline against Hep2 and P815 cell lines, reporting significant cytotoxic potential (IC50 = 3.25 mg/mL) .
  • Research by Wei et al. : Focused on ethyl derivatives showing effectiveness against A549 lung cancer cells with an IC50 of 26 µM .
  • Xia et al.'s Study : Demonstrated that certain pyrazole derivatives induce cell apoptosis, further supporting the anticancer potential of this chemical class .

Comparison with Similar Compounds

Core Pyrazole Modifications

  • Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Key Differences: Chlorine at position 5, methyl at position 3, and dual phenyl groups at positions 1 and 3. Impact: The chloro and methyl groups reduce solubility compared to the furan and tetrahydrothiophene dioxide in the target compound. The dual phenyl groups enhance hydrophobicity .
  • Compound 13 (): N-[(5-Chlorothiophene-2-yl)sulphonyl]-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxamide. Key Differences: A sulfonamide-linked chlorothiophene group replaces the tetrahydrothiophene dioxide, and a dichlorobenzyl group is present.

Substituent Variations on the Amide Nitrogen

  • Razaxaban (): 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide. Key Differences: A trifluoromethyl group at position 3 and a complex aryl/heterocyclic substituent on the amide nitrogen. Impact: Enhanced selectivity for Factor Xa due to the aminobenzisoxazole P1 group and improved oral bioavailability from the dimethylaminomethylimidazole moiety .
  • Compound 879565-27-2 () : N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide.

    • Key Differences : A 3-methoxybenzamide replaces the pyrazole core, but retains the tetrahydrothiophene dioxide and fluorophenyl-furan groups.
    • Impact : Reduced pyrazole-related π-stacking interactions but retained solubility from the tetrahydrothiophene dioxide .

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility Melting Point Key Substituents
Target Compound ~2.5* Moderate Not reported Tetrahydrothiophene dioxide, furan-2-yl
Compound 3a () ~3.8 Low 133–135°C Chloro, methyl, phenyl
Razaxaban () ~1.2 High Not reported Trifluoromethyl, aminobenzisoxazole
Compound 13 () ~4.0 Low Not reported Sulfonamide, dichlorobenzyl

*Estimated using fragment-based methods.

  • Solubility : The tetrahydrothiophene dioxide group in the target compound likely improves aqueous solubility compared to hydrophobic analogues like Compound 3a .
  • Metabolic Stability : Sulfur-containing groups (e.g., tetrahydrothiophene dioxide) may reduce oxidative metabolism compared to alkyl or aryl substituents .

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